Aureusidin-4-methyl ether

Description

Classification and Structural Characteristics within the Flavonoid Superfamily

Flavonoids are a diverse group of secondary metabolites found in plants, characterized by a C6-C3-C6 carbon skeleton. ijirset.com This fundamental structure consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that typically forms a heterocyclic C ring. ijirset.com The flavonoid superfamily is further categorized into various subclasses based on the oxidation state and structure of this central C ring. ijirset.com

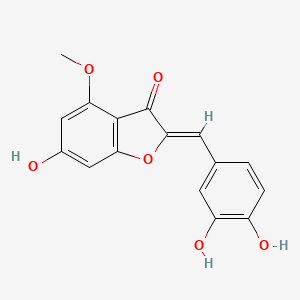

Aurones are a distinct, though less common, subclass of flavonoids. researcher.life Structurally, they are isomers of the more widely known flavones. researcher.life The key distinguishing feature of an aurone (B1235358) is its core structure, which is a (2Z)-2-benzylidene-1-benzofuran-3(2H)-one. ekb.eg This consists of a benzofuranone system (rings A and C) linked to a phenyl group (ring B) by an exocyclic carbon-carbon double bond. kegg.jp Unlike many other flavonoids that possess a six-membered chromane (B1220400) ring, aurones have a five-membered benzofuranone core. researcher.life This structural difference is responsible for their characteristic yellow to orange color, as they absorb light at longer wavelengths (typically 390–430 nm) than their flavone (B191248) counterparts. ekb.egmdpi.com

Aureusidin (B138838) is a specific aurone with hydroxyl groups at positions 4, 6, 3', and 4'. Its derivative, Aureusidin-4-methyl ether, is characterized by the presence of a methyl group on the hydroxyl group at the 4-position of the benzofuranone ring. researchgate.net This methylation imparts distinct chemical properties that are a subject of scientific investigation.

Historical Context and Evolution of Research on Aurone Compounds

The study of aurones dates back to the early 20th century when the term "anthochlor" was coined to describe water-soluble pigments that give a yellowish color to flowers. researcher.life The first aurones were chemically characterized in the 1940s. mdpi.com For a considerable period, aurones were relatively overlooked by researchers compared to other flavonoid subclasses. researcher.lifeekb.eg

However, over the past few decades, there has been a significant resurgence of interest in these "golden" compounds. researcher.life This renewed focus is driven by the growing recognition of their diverse biological activities and potential therapeutic applications. researchgate.net Research has expanded from their initial role as plant pigments to encompass their synthesis, biosynthesis, and a wide array of pharmacological properties. researchgate.net The development of advanced analytical techniques has also facilitated the isolation and characterization of new aurone derivatives from various natural sources. nih.gov

Significance of Aureusidin-4-methyl ether as a Specific Aurone Derivative in Current Research

Aureusidin-4-methyl ether has emerged as a compound of interest primarily through its isolation from specific plant species and its evaluation in studies exploring the biological activities of aurone derivatives. ekb.egresearchgate.net Its significance in current research can be attributed to several factors:

Natural Occurrence: Aureusidin-4-methyl ether has been identified as a natural constituent in plants such as Cyperus conglomeratus and Cyperus alopecuroides. ekb.egresearchgate.net This provides a basis for its investigation as a phytochemical with potential bioactivity.

Comparative Studies: Research often involves comparing the activity of Aureusidin-4-methyl ether with its parent compound, aureusidin, and other related aurones. researchgate.net These studies are crucial for understanding structure-activity relationships, particularly the influence of methylation on the biological effects of the aurone scaffold.

Enzyme Inhibition Studies: A key area of investigation for Aureusidin-4-methyl ether is its effect on various enzymes. For instance, it has been tested for its inhibitory activity against enzymes relevant to metabolic diseases, such as α-amylase, α-glucosidase, and glycogen (B147801) phosphorylase. researchgate.netnih.gov While in one study it showed lower inhibitory activity against these specific enzymes compared to aureusidin, such findings are vital for delineating the precise structural requirements for enzyme inhibition. researchgate.net

The research on Aureusidin-4-methyl ether, while not as extensive as that on its parent compound aureusidin, provides valuable insights into how subtle structural modifications like methylation can modulate the biological profile of a flavonoid.

Overview of Major Research Themes and Disciplines Investigating Aureusidin-4-methyl ether

The investigation of Aureusidin-4-methyl ether primarily falls within the following research disciplines and themes:

Phytochemistry: This field is concerned with the isolation, purification, and structural elucidation of chemical compounds from natural sources. The identification of Aureusidin-4-methyl ether in various Cyperus species is a direct result of phytochemical research. ekb.egresearchgate.net These studies often involve techniques like 1D and 2D NMR spectroscopy and mass spectrometry to determine the exact chemical structure. nih.gov

Medicinal Chemistry: This discipline focuses on the design, synthesis, and development of pharmaceutical agents. While much of the work on Aureusidin-4-methyl ether has been on the naturally isolated product, the findings contribute to the broader understanding of aurones as "privileged structures" in medicinal chemistry. scilit.com The evaluation of its biological activity informs the potential for designing synthetic aurone derivatives with enhanced or more specific activities. researchgate.net

Pharmacology and Biochemistry: The primary theme in the study of Aureusidin-4-methyl ether has been the exploration of its biological activities, particularly its potential as an enzyme inhibitor. researchgate.netnih.gov Research has focused on its effects on enzymes involved in carbohydrate metabolism, which is relevant to the study of diabetes. researchgate.net Furthermore, its potential prebiotic activities have also been a subject of investigation. nih.gov The parent compound, aureusidin, has been studied for a wider range of effects including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities, suggesting potential, though yet unexplored, avenues for its methylated derivative. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-6-9(17)7-13-15(12)16(20)14(22-13)5-8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3/b14-5- |

InChI Key |

ZUJPCSCNGYJPAF-RZNTYIFUSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2)O |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)O)O)O2)O |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ethnobotanical Contextualization

Identification of Plant Sources and Species Distribution

Cyperus Species:

The genus Cyperus, belonging to the sedge family (Cyperaceae), is a notable source of Aureusidin-4-methyl ether. Research has led to the isolation and identification of this compound from Cyperus alopecuroides Rottb. The presence of flavonoids, in general, is a characteristic feature of the Cyperus genus. While comprehensive phytochemical screenings of Cyperus conglomeratus have identified the presence of flavonoids, the specific identification of Aureusidin-4-methyl ether in this particular species is not yet explicitly documented in available literature. The distribution of C. alopecuroides spans from Africa and Southwest Syria to Tropical Asia and Northern Australia, where it primarily grows in seasonally dry tropical biomes. C. conglomeratus is found in dry, hot regions of tropical and subtropical Africa and western Asia.

Other Botanical Sources:

Beyond the Cyperus genus, aurones, the class of compounds to which Aureusidin-4-methyl ether belongs, are known constituents of other plants. Antirrhinum majus, commonly known as the snapdragon, is a well-studied model organism for aurone (B1235358) biosynthesis. These bright yellow flavonoids are responsible for the vibrant floral pigmentation in snapdragons. The biosynthesis of aureusidin (B138838), the parent compound of Aureusidin-4-methyl ether, is a key process in the coloration of A. majus flowers. While the presence of aureusidin derivatives is strongly indicated, the specific isolation of Aureusidin-4-methyl ether from Antirrhinum majus is a subject for further specific investigation.

Eleocharis tuberosa, also known as the Chinese water chestnut, has been found to contain flavonoids. However, current phytochemical analyses of this species have not specifically reported the presence of aurones or Aureusidin-4-methyl ether.

| Plant Species | Family | Presence of Aureusidin-4-methyl ether |

| Cyperus alopecuroides Rottb. | Cyperaceae | Confirmed |

| Cyperus conglomeratus | Cyperaceae | Flavonoids confirmed, specific compound not documented |

| Antirrhinum majus | Plantaginaceae | Aurones and Aureusidin biosynthesis confirmed |

| Eleocharis tuberosa | Cyperaceae | Flavonoids confirmed, specific compound not documented |

Tissue-Specific Accumulation and Localization Studies

Current research indicates a degree of tissue specificity in the accumulation of Aureusidin-4-methyl ether and related compounds. In Cyperus alopecuroides, the compound has been successfully isolated from the inflorescences, suggesting a role in the reproductive structures of the plant.

In Antirrhinum majus, the biosynthesis of aurones is spatially restricted within the flower. Studies have shown that the enzyme responsible for aureusidin synthesis is localized to the inner epidermis of the face and throat of the lower petal. This precise localization is directly linked to the visible patterns of yellow pigmentation that attract pollinators.

For Cyperus conglomeratus and Eleocharis tuberosa, specific studies on the tissue-level localization of flavonoids, and particularly Aureusidin-4-methyl ether, are not yet available. However, studies on the related species Cyperus rotundus have shown that flavonoids are present in both the leaves and roots.

Ethnobotanical Significance and Traditional Knowledge Context

The plants known or suspected to contain Aureusidin-4-methyl ether have a history of use in various traditional practices, although the specific role of this compound in these uses is not defined.

Cyperus Species:

Plants of the Cyperus genus are utilized in traditional medicine across various cultures. Cyperus conglomeratus is harvested from the wild for local medicinal use. theferns.info The genus as a whole is traditionally used for a range of ailments including gastrointestinal and respiratory issues, blood disorders, and menstrual irregularities. nih.gov For instance, the rhizomes and tubers of Cyperus rotundus are used in traditional medicine in China, India, Iran, and Japan to address fever and digestive disorders. nih.gov

Antirrhinum majus:

Commonly known as the snapdragon, Antirrhinum majus has a history of use in European folk medicine. caringsunshine.comresearchgate.net The leaves and flowers have been traditionally used for their purported antiphlogistic (anti-inflammatory), resolvent, and stimulant properties. herbgarden.co.zanaturalmedicinalherbs.net They were often employed in poultices for skin conditions. herbgarden.co.zanaturalmedicinalherbs.netcaringsunshine.com Infusions and poultices made from the flowers were traditionally used to address inflammatory skin issues. caringsunshine.com Additionally, it has been used in traditional remedies for liver disorders and tumors. researchgate.net

Eleocharis tuberosa:

The Chinese water chestnut, Eleocharis tuberosa, is primarily known as a food source. However, it also holds a place in traditional medicine. The plant has been traditionally used to address ailments such as abdominal pain, amenorrhea, hernia, and liver problems. pfaf.org The expressed juice of the tuber is also noted for its traditional use. pfaf.org More recent studies have highlighted its use in traditional medicine for conditions like hypertension and constipation. nih.gov

Biosynthesis and Enzymatic Pathways of Aureusidin Derivatives

Precursor Compounds and Metabolic Flow

The journey to aureusidin (B138838) begins with chalcones, which are the biogenetic precursors of all known flavonoids. researchgate.net These chalcones are themselves derived from the condensation of p-coumaroyl CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase. researchgate.netijirset.com

Two key chalcone precursors are pivotal for the synthesis of aureusidin and its related compounds:

2',4',6',4-tetrahydroxychalcone (THC): This compound serves as the direct precursor for aureusidin. frontiersin.orgresearchgate.netnih.gov

2',4',6',3,4-pentahydroxychalcone (PHC): This chalcone can also be converted to aureusidin, and it is the precursor to another aurone (B1235358), bracteatin (B1241627). frontiersin.orgresearchgate.netnih.gov

The metabolic flow dictates that these chalcones are synthesized in the cytoplasm. researchgate.net However, for aurone biosynthesis to proceed efficiently, a crucial glucosylation step occurs. Chalcone 4'-O-glucosyltransferase (4'CGT) catalyzes the addition of a glucose molecule to the 4'-hydroxyl group of the chalcone. nih.govpnas.org This glucosylated chalcone is then transported to the vacuole, the site of aurone synthesis. researchgate.netpnas.org This compartmentalization is thought to protect the biochemically unstable chalcone precursors in the cytoplasm, ensuring their efficient conversion to aurones. biocrick.com

Table 1: Key Precursor Compounds in Aureusidin Biosynthesis

| Compound Name | Abbreviation | Role in Biosynthesis |

|---|---|---|

| 2',4',6',4-tetrahydroxychalcone | THC | Direct precursor to aureusidin. frontiersin.orgresearchgate.netnih.gov |

| 2',4',6',3,4-pentahydroxychalcone | PHC | Precursor to both aureusidin and bracteatin. frontiersin.orgresearchgate.netnih.gov |

| 2',4',6',4-tetrahydroxychalcone 4'-O-glucoside | THC 4'-O-glucoside | The in vivo substrate for aureusidin synthase. nih.govpnas.org |

| 2',4',6',3,4-pentahydroxychalcone 4'-O-glucoside | PHC 4'-O-glucoside | A substrate for aureusidin synthase, leading to bracteatin 6-O-glucoside. nih.gov |

Role of Key Enzymes in Aurone Biogenesis

The conversion of chalcones to aurones is an oxidative process catalyzed by a specific set of enzymes. While several enzyme families have been implicated, aureusidin synthase and other polyphenol oxidases play a central role.

Aureusidin synthase (AmAS1), first identified in snapdragon (Antirrhinum majus), is a key enzyme in aurone biosynthesis. uwec.edunih.gov It is a 39-kilodalton, copper-containing glycoprotein (B1211001) that belongs to the plant polyphenol oxidase (PPO) family. researchgate.netuwec.edunih.gov This enzyme catalyzes two critical reactions: the hydroxylation of the B-ring of the chalcone precursor and the subsequent oxidative cyclization to form the characteristic five-membered furanone ring of the aurone. nih.govwikipedia.org

The proposed mechanism for aureusidin synthase, particularly when acting on THC, involves two main steps:

Hydroxylation: The enzyme first hydroxylates the 3-position of the B-ring of THC, converting it to PHC. biocrick.comwikipedia.org

Oxidative Cyclization: The resulting o-diphenol is then oxidized to an o-quinone. frontiersin.orgbiocrick.com This highly reactive intermediate undergoes a rapid, non-enzymatic series of reactions, including an intramolecular cyclization, to form aureusidin. biocrick.comwikipedia.org

Interestingly, the 4'-glucosylated forms of THC and PHC are excellent substrates for aureusidin synthase, suggesting this is the primary pathway in vivo. uwec.eduresearchgate.net

Aureusidin synthase is a homolog of plant polyphenol oxidases (PPOs), which are a ubiquitous group of copper-containing enzymes in higher plants. frontiersin.orguwec.edu While PPOs are commonly associated with the browning of damaged plant tissues, their role in the biosynthesis of specialized metabolites like aurones is a significant discovery. frontiersin.orguwec.edu The ability of a tyrosinase from Neurospora crassa to also convert THC to aureusidin further supports the involvement of PPO-type activity in this pathway. researchgate.netuwec.edu

In addition to PPOs, peroxidases (PRXs) have also been implicated in aurone biosynthesis in some plant species. oup.comnih.gov For instance, a peroxidase from soy seedlings can catalyze the H₂O₂-dependent oxidation of chalcones to form an intermediate that can then be dehydrated to an aurone. researchgate.net This suggests that different plant lineages may have independently evolved enzymatic pathways for aurone production, utilizing either PPOs or peroxidases. oup.comnih.gov

Genetic Regulation of Biosynthetic Pathways

The expression of the genes encoding the enzymes of the aurone biosynthetic pathway is tightly regulated. In snapdragon, the expression of the AmAS1 gene is temporally controlled during flower development, with the highest transcript abundance coinciding with the peak of aureusidin synthase activity. uwec.edu This developmental regulation ensures that the yellow pigments are produced at the appropriate stage of flowering. uwec.edu

Furthermore, the co-expression of the genes for both chalcone 4'-O-glucosyltransferase (Am4'CGT) and aureusidin synthase (AmAS1) is essential for the production of aureusidin 6-O-glucoside in vivo. nih.govpnas.org Transgenic studies have shown that expressing AmAS1 alone is not sufficient to produce aurones, highlighting the critical role of the preceding glucosylation step. nih.govbiocrick.com The introduction of both genes into other plant species has successfully induced the production of aureusidin, demonstrating the potential for genetic engineering of flower color. google.comnih.gov

Enzymatic Studies and Kinetic Characterization

Enzymatic assays have provided valuable insights into the function of aureusidin synthase. The purified enzyme from snapdragon is a 39-kDa glycoprotein containing binuclear copper. uwec.eduwikipedia.org The optimal pH for the enzymatic formation of aureusidin from THC is approximately 5.4, which is consistent with its localization in the acidic environment of the vacuole. ijirset.comuniprot.orgresearchgate.net For the reaction with PHC, the optimal pH is broader, ranging from 5.0 to 7.0. researchgate.netuniprot.org

Kinetic studies have revealed the substrate specificity of aureusidin synthase. It specifically acts on chalcones with a 4-monohydroxy or a 3,4-dihydroxy B-ring. nih.gov It does not, however, show significant activity towards non-chalcone phenolics. nih.gov The enzyme is competitively inhibited by phenylthiourea, a known inhibitor of PPOs. wikipedia.orgnih.gov

Interestingly, hydrogen peroxide (H₂O₂) has a dual role in the reactions catalyzed by aureusidin synthase. It activates the reaction with THC but inhibits the reaction with PHC. ijirset.comuniprot.orgresearchgate.net Stoichiometric studies have shown that the formation of one mole of aureusidin from THC is accompanied by the consumption of one mole of oxygen. ijirset.comresearchgate.net When PHC is the substrate, it is a much better substrate than THC, and the reaction proceeds without the need for H₂O₂. researchgate.net

Table 2: Enzymatic Properties of Aureusidin Synthase (AmAS1)

| Property | Value/Characteristic |

|---|---|

| Enzyme Class | Polyphenol Oxidase (PPO) homolog uwec.edunih.gov |

| Molecular Weight | 39 kDa uwec.edunih.gov |

| Cofactor | Binuclear Copper uwec.eduwikipedia.org |

| Optimal pH (with THC) | ~5.4 ijirset.comuniprot.orgresearchgate.net |

| Optimal pH (with PHC) | 5.0 - 7.0 researchgate.netuniprot.org |

| Substrate Specificity | Chalcones with 4-monohydroxy or 3,4-dihydroxy B-ring nih.gov |

| Inhibitors | Phenylthiourea (competitive) wikipedia.orgnih.gov |

| Effect of H₂O₂ | Activates reaction with THC, inhibits reaction with PHC ijirset.comuniprot.orgresearchgate.net |

Advanced Methodologies for Isolation and Structural Elucidation

Extraction Techniques from Natural Matrices

The initial step in isolating Aureusidin-4-methyl ether from plant tissues involves its extraction from the cellular matrix. Solvent extraction is a foundational and widely employed technique for this purpose. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. For aurones and other flavonoids, a series of solvents with increasing polarity are often used to fractionate the initial plant material.

A common approach begins with the air-drying and powdering of the plant material, for instance, the aerial parts of Cyperus conglomeratus, to increase the surface area for extraction. mdpi.comresearchgate.net This is typically followed by extraction with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc). mdpi.comresearchgate.net Ethyl acetate is effective at solubilizing moderately polar compounds like flavonoid aglycones, including Aureusidin-4-methyl ether, while leaving behind highly polar substances like sugars and very nonpolar lipids. Other solvents used in flavonoid extraction include methanol (B129727), ethanol (B145695), and chloroform. rsc.org The resulting crude ethyl acetate extract contains a mixture of compounds, which then requires further chromatographic purification. mdpi.com

Chromatographic Separation and Purification Strategies

Chromatography is an indispensable tool for the separation of individual compounds from the complex mixture obtained after initial extraction. nih.gov For flavonoids, a combination of different chromatographic methods is often necessary to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the fine purification of flavonoids. anjs.edu.iqresearchgate.net It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for flavonoid analysis. anjs.edu.iqresearchgate.net

In a typical RP-HPLC setup for flavonoid separation, a nonpolar stationary phase, such as a C18 column, is used. koreascience.kr The mobile phase is a mixture of a polar organic solvent, like methanol or acetonitrile, and water. koreascience.krmdpi.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with a range of polarities. mdpi.com To improve peak shape and resolution, acids like phosphoric acid or acetic acid may be added to the mobile phase to suppress the ionization of phenolic hydroxyl groups. koreascience.kr The separated compounds are monitored using a detector, commonly a photodiode-array (PDA) detector that can record the UV-Vis spectrum of each eluting compound, which is characteristic for different classes of flavonoids. mdpi.com

While HPLC is crucial for final purification, other chromatographic techniques are often used for preliminary fractionation of the crude extract. Column chromatography is a standard preliminary purification step. rsc.org In this technique, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system of increasing polarity. This process separates the extract into several fractions with reduced complexity, which can then be further purified by HPLC.

Techniques such as paper chromatography have also been historically used for the separation and identification of flavonoids based on their differential partitioning between a stationary paper phase and a mobile solvent phase. rsc.org

Spectroscopic Techniques for Comprehensive Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. NMR and mass spectrometry are the most powerful and definitive techniques for the structural elucidation of organic molecules like Aureusidin-4-methyl ether. mdpi.comscilit.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the different types of proton and carbon atoms present in the molecule and their chemical environments.

For Aureusidin-4-methyl ether, the presence of a methoxy (B1213986) group (-OCH₃) is a key structural feature. In the ¹³C NMR spectrum, this is confirmed by a characteristic signal at a chemical shift (δ) of 56.2 ppm. mdpi.com The corresponding protons of this methoxy group appear as a singlet in the ¹H NMR spectrum at δ 3.93. mdpi.com

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the molecular structure. An HSQC spectrum correlates directly bonded carbon and proton atoms. mdpi.com The HMBC experiment is particularly crucial as it shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com In the case of Aureusidin-4-methyl ether, HMBC correlations between the methoxyl protons (δ 3.93) and the carbon at position 4 (C-4) of the aurone (B1235358) ring (δ 161.3) definitively confirm that the methyl ether group is attached at the C-4 position. mdpi.com

| Nucleus | Signal Type | Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|---|---|

| ¹H | Singlet | 3.93 | -OCH₃ | mdpi.com |

| ¹³C | Signal | 56.2 | -OCH₃ | mdpi.com |

| ¹³C | Signal | 161.3 | C-4 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-vis region. libretexts.org The extended system of conjugated double bonds in the aurone backbone of Aureusidin-4-methyl ether constitutes a significant chromophore, making it well-suited for UV-Vis analysis. libretexts.orgrsc.org The spectrum arises from electronic transitions, primarily π → π* and n → π* transitions, within the molecule. libretexts.org

In a study of phenolic compounds isolated from the inflorescences of Cyperus alopecuroides, Aureusidin-4-methyl ether was identified, and its UV spectral data were recorded. ekb.eg The analysis in methanol revealed characteristic absorption maxima (λmax) that are indicative of the aurone structure. While specific values for the 4-methyl ether derivative are often reported in the context of broader phytochemical analyses, the general aurone skeleton exhibits strong absorbance due to its conjugated system. libretexts.orgekb.eg For comparison, the parent compound aureusidin (B138838) shows distinct peaks that are influenced by the hydroxylation pattern, which is slightly altered by methylation at the 4-position. researchgate.net

Table 1: UV-Vis Spectral Data for a Related Aurone

| Compound | Solvent | Absorption Maxima (λmax) in nm |

|---|---|---|

| Scopoletin | Methanol | 229, 345 |

Data from a co-isolated compound in a study involving Aureusidin-4-methyl ether, provided for illustrative context of UV analysis of compounds from C. alopecuroides. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. wiley.com The IR spectrum provides a molecular "fingerprint" that is characteristic of the compound. wiley.com For Aureusidin-4-methyl ether, the spectrum would confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and the defining ether linkage (C-O-C).

The analysis of the parent compound, aureusidin, provides a reference for the expected spectral features. researchgate.net The IR spectrum of aureusidin shows strong bands corresponding to hydroxyl group stretching (around 3470-3364 cm⁻¹), a conjugated carbonyl group (around 1659 cm⁻¹), and aromatic C=C stretching (around 1577 cm⁻¹). researchgate.net

For Aureusidin-4-methyl ether, the key differences would include:

Hydroxyl Region: A reduction in the intensity or complexity of the broad O-H stretching band due to the methylation of the hydroxyl group at the C-4 position.

C-H Stretching: The appearance of C-H stretching vibrations associated with the methoxy group (OCH₃) typically around 2950-2840 cm⁻¹. researchgate.net

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether linkage, typically found in the 1250-1000 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for Aurone Skeletons

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3470 - 3364 | Aureusidin researchgate.net |

| Carbonyl | C=O Stretch | 1690 - 1633 | Aureusidin, Synthetic Aurones rsc.orgresearchgate.net |

| Aromatic | C=C Stretch | 1603 - 1577 | Aureusidin, Synthetic Aurones rsc.orgresearchgate.net |

| Alkyl C-H | C-H Stretch | 2946 - 2840 | Aureusidin Derivative researchgate.net |

| Ether | C-O Stretch | 1250 - 1000 | General vscht.cz |

Computational Chemistry Approaches for Structural Confirmation and Prediction

Computational chemistry, particularly molecular docking, serves as a powerful tool to rationalize the biological activity of natural products like Aureusidin-4-methyl ether. mdpi.comresearchgate.net These in silico methods predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as an enzyme. researchgate.net

In a recent study, Aureusidin-4-methyl ether was isolated from Cyperus conglomeratus and its potential as an antidiabetic agent was evaluated. mdpi.comresearchgate.net To provide a rational explanation for the observed in vitro inhibitory activities against α-amylase, α-glucosidase, and glycogen (B147801) phosphorylase, computational docking studies were performed. mdpi.comresearchgate.net The results indicated that the isolated aurone derivatives, including Aureusidin-4-methyl ether, formed stable interactions within the active sites of these key metabolic enzymes. mdpi.comresearchgate.net

The docking analysis revealed that the stability of the ligand-protein complexes was due to a combination of:

Hydrogen Bonding: Interactions between the hydroxyl groups of the aurone and polar amino acid residues in the enzyme's active site. mdpi.com

Hydrophobic Interactions: Engagement of the aromatic rings of the aurone with nonpolar residues. mdpi.comresearchgate.net

These computational findings were in strong agreement with the experimental results, providing a molecular-level explanation for the compound's biological action. mdpi.comresearchgate.net This synergy between in vitro testing and in silico modeling is crucial for understanding structure-activity relationships and guiding future drug discovery efforts. researcher.life

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for Aureusidin-4-methyl ether and Analogs

The total synthesis of aureusidin-4-methyl ether and its analogs often relies on the construction of the core aurone (B1235358) structure from simpler starting materials. Key methods include one-pot procedures and condensation reactions, each with its own set of catalysts and challenges.

Another eco-friendly, one-pot approach involves the solvent-free synthesis of aurones by grinding substituted 2-hydroxyphenacylchloride with aryl aldehydes using activated barium hydroxide (B78521) as a solid base and support. tandfonline.com This method is advantageous as it can be used to synthesize hydroxyaurones and their methyl ethers, which can be challenging to obtain through other routes. tandfonline.com

Furthermore, a protection-free, one-pot synthesis of aureusidin (B138838) has been developed, involving the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde (B13553) in the presence of concentrated hydrochloric acid, affording good yields and high purity. researchgate.netbiocrick.com This straightforward procedure avoids the need for protecting groups, simplifying the synthetic sequence. researchgate.net

Condensation reactions are a cornerstone of aurone synthesis. The most common approach is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzofuran-3(2H)-one with an aromatic aldehyde. researchgate.netresearchgate.net This reaction can be catalyzed by either acids or bases. tandfonline.comresearchgate.net

Various catalytic systems have been employed to facilitate these condensations:

Base Catalysts : Potassium hydroxide in methanol (B129727) and water, and sodium hydroxide in ethanol (B145695) are commonly used. tandfonline.comarabjchem.org Activated barium hydroxide has also been utilized as an efficient solid base catalyst in solvent-free conditions. tandfonline.com

Acid Catalysts : Hydrochloric acid in acetic acid is a classic acidic catalyst for this transformation. tandfonline.com

Heterogeneous Catalysts : Alumina (Al2O3) and KF-Al2O3 have been used as solid supports, sometimes in conjunction with microwave irradiation to accelerate the reaction. tandfonline.comarabjchem.org

Palladium Catalysis : A novel approach involves the use of a Pd-on-Au bimetallic nanoparticle catalyst supported on ceria (CeO2) for the synthesis of aurones from simple chalcones. shokubai.orgacs.org This system utilizes molecular oxygen from the air as the sole oxidant and can overcome challenges like the competing formation of flavones. shokubai.orgacs.org

Gold Catalysis : Gold(I) iodide has been reported to catalyze the cyclization of o-hydroxyaryl phenylethynyl ketones to form aurones. thieme-connect.com

The choice of catalyst and reaction conditions is crucial and can significantly impact the yield and selectivity of the desired aurone product.

Key challenges include:

Competing Cyclization Pathways : In the synthesis from chalcones, both 5-endo-trig cyclization (leading to aurones) and 6-endo-trig cyclization (leading to flavanones) are possible. shokubai.orgacs.org Controlling the selectivity towards the desired aurone is a major hurdle.

Stereoselectivity : The double bond in the aurone structure can exist as either the (Z) or (E) isomer. The naturally occurring and generally more stable isomer is the (Z)-isomer. researchgate.net Reaction conditions must be optimized to favor the formation of the desired stereoisomer.

Yield Optimization Strategies:

One-Pot Procedures : As mentioned, these methods can improve yields by minimizing intermediate purification steps. thieme-connect.comthieme-connect.comresearchgate.net

Catalyst Design : The development of novel catalysts, such as the Pd/Au/CeO2 system, has been shown to significantly improve yields and selectivity by inhibiting side reactions. shokubai.orgacs.org

Reaction Condition Optimization : Careful control of parameters like temperature, solvent, and reagent stoichiometry is critical. For instance, in one-pot syntheses, the amount of alkali and hydrogen peroxide can be fine-tuned to maximize the yield of the aurone product. thieme-connect.com

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to shorten reaction times and improve yields in the synthesis of some aurone analogs. arabjchem.org

The following table summarizes some of the synthetic approaches and their reported yields for aurones.

| Starting Materials | Method | Catalyst/Reagent | Product | Overall Yield | Reference |

| Substituted Acetophenone and Benzaldehyde | One-Pot, Improved AFO Reaction | NaOH, H₂O₂ | Aureusidin | 41% | thieme-connect.com, thieme-connect.com |

| 2-Hydroxyphenacylchloride and Aryl Aldehyde | One-Pot, Solvent-Free Grinding | Ba(OH)₂ | Aurones | 85-95% | tandfonline.com |

| 4,6-Dihydroxybenzofuranone and 3,4-Dihydroxybenzaldehyde | One-Pot, Protection-Free Condensation | Concentrated HCl | Aureusidin | Good | researchgate.net |

| 2'-Hydroxychalcones | Oxidative Cyclization | Pd/Au/CeO₂ | Aurones | up to 72% | shokubai.org |

Semi-Synthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthesis and derivatization of the aurone scaffold are crucial for conducting structure-activity relationship (SAR) studies. mdpi.comasau.ru These studies involve systematically modifying different parts of the molecule to understand which structural features are essential for its biological activity. nih.govnih.gov

By creating a library of analogs, researchers can identify the key pharmacophores and optimize the lead compound for improved potency and other desirable properties. mdpi.comasau.ru For example, SAR studies on a series of aurone derivatives have led to the identification of compounds with improved inhibitory activity against enzymes like Staphylococcus aureus Sortase A. nih.govnih.gov

Key findings from SAR studies on aurones include:

The stereochemistry of the exocyclic double bond is often critical for activity. nih.govnih.gov

The substitution pattern on both the A and B rings of the aurone scaffold significantly influences biological activity. mdpi.com

The presence and position of hydroxyl, methoxy (B1213986), and other functional groups can dramatically alter the compound's properties. mdpi.comsemanticscholar.org

For instance, in a study of novel amino and acetamidoaurones, substitutions at the 3' and 4' positions of the B-ring with benzyloxy groups were found to be important for antimicrobial activity. mdpi.com

Novel Synthetic Methodologies for Aurone Scaffolds

The development of novel synthetic methods continues to be an active area of research, aiming for more efficient, versatile, and environmentally friendly routes to aurone scaffolds. benthamscience.com

Recent advances include:

Asymmetric Synthesis : Chiral catalysts, such as dinuclear zinc complexes, have been used for the enantioselective synthesis of spiro[benzofuran-pyrrolidine] derivatives from aurones. rsc.orgnih.gov This is significant for creating compounds with specific stereochemistry, which can be crucial for biological activity.

Cycloaddition Reactions : Aurones have been utilized as synthons in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic systems. rsc.orgnih.gov For example, DBU-catalyzed [3+2] cycloaddition of aurones with 3-homoacyl coumarins has been used to create spiro-fused pentacyclic compounds. rsc.org

Transition Metal-Free Cyclizations : Methods avoiding transition metals are being developed. For instance, a NaOH-mediated cyclization of methyl isocyanoacetates with aurones has been reported for the synthesis of polysubstituted pyrroles. rsc.orgnih.gov

Carbonylation Reactions : Palladium-catalyzed carbonylation of aryl bromides and terminal aromatic alkynes using carbon dioxide as a C1 source has been established as a method to produce aurones. researchgate.net

These novel methodologies expand the chemical space accessible from the aurone scaffold, enabling the synthesis of a wider range of derivatives for biological evaluation. rsc.org

Mechanistic Investigations of Biological Activities

Enzyme Inhibitory Mechanisms

Aureusidin-4-methyl ether has been investigated for its potential to inhibit several enzymes involved in metabolic pathways. These studies provide insights into its mode of action at a molecular level.

Research has explored the inhibitory effects of Aureusidin-4-methyl ether on key enzymes that regulate carbohydrate metabolism. A study involving aurone (B1235358) derivatives isolated from Cyperus conglomeratus evaluated their inhibitory capacity against α-amylase, α-glucosidase, and glycogen (B147801) phosphorylase. mdpi.comresearchgate.netresearcher.life The results, expressed as percentage inhibition, indicated that Aureusidin-4-methyl ether (referred to as compound 2 in the study) demonstrated the lowest inhibitory activity against the tested enzymes when compared to its parent compound, aureusidin (B138838), and another derivative, 5-methyl aureusidin. mdpi.com

The standard inhibitor for α-glucosidase and α-amylase, acarbose, showed significant inhibition. mdpi.com For glycogen phosphorylase, the reference compound was CP-91149. mdpi.com While specific percentage inhibition values for Aureusidin-4-methyl ether were not detailed, its activity was consistently lower than the other tested aurones. mdpi.com

Table 1: In Vitro Inhibitory Activity of Aurone Derivatives Against Metabolic Enzymes

| Compound | % Inhibition against α-glucosidase | % Inhibition against α-amylase | % Inhibition against glycogen phosphorylase |

|---|---|---|---|

| Aureusidin | 60.5 ± 1.54 | 58.4 ± 1.61 | Not specified |

| Aureusidin-4-methyl ether | Lowest activity | Lowest activity | Lowest activity |

| 5-methyl aureusidin | 79.6 ± 0.97 | 53.7 ± 1.03 | 80.4 ± 1.34 |

| Acarbose (Control) | 97.7 ± 0.54 | 97.7 ± 0.88 | N/A |

| CP-91149 (Control) | N/A | N/A | 84.9 ± 0.81 |

Data sourced from a study on aurones from Cyperus conglomeratus. mdpi.com

To elucidate the observed in vitro activity, computational docking studies were performed to analyze the interactions between Aureusidin-4-methyl ether and the active sites of metabolic enzymes. mdpi.comresearchgate.net

α-Glucosidase: Molecular docking analysis revealed that Aureusidin-4-methyl ether can be accommodated within the binding cavity of the α-glucosidase enzyme. mdpi.com The interaction is characterized by an arene-arene interaction with the crucial amino acid residue Tyr 63. mdpi.com Additionally, hydrophobic interactions were identified with residues Phe 144, Asn 61, and Asp 326. mdpi.com

α-Amylase: Docking studies of Aureusidin-4-methyl ether against α-amylase indicated that substituting the hydroxyl group with a methyl group may lead to a reduction in hydrogen bonding, which is considered important for inhibitory activity. mdpi.com The docking analysis suggested that stable interactions are formed with active site residues. mdpi.comresearcher.life

Glycogen Phosphorylase: In the docking analysis with glycogen phosphorylase, Aureusidin-4-methyl ether was compared with other aurones and the standard inhibitor CP-91149. mdpi.com The study noted that the interaction profiles of the aurones were similar to the control but had higher binding scores. mdpi.com

Table 2: Predicted Binding Interactions of Aureusidin-4-methyl ether with Metabolic Enzymes

| Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| α-Glucosidase | Tyr 63 | Arene-arene |

| Phe 144, Asn 61, Asp 326 | Hydrophobic | |

| α-Amylase | Active site residues | Hydrogen bonding, Hydrophobic |

| Glycogen Phosphorylase | Active site residues | Not specified in detail |

Based on molecular docking studies. mdpi.com

Currently, there are no specific research findings available in the reviewed literature that focus on the direct inhibitory mechanism of Aureusidin-4-methyl ether against the lipoxygenase enzyme. While the parent compound, aureusidin, has been noted for its lipoxygenase inhibitory activity, dedicated studies on the 4-methyl ether derivative are absent. scilit.com

The potential for Aureusidin-4-methyl ether to act as a histone deacetylase (HDAC) inhibitor has not been specifically detailed in available scientific literature. Although its parent compound, aureusidin, has been identified as having HDAC inhibitory properties, this activity has not been confirmed for the methylated derivative. scilit.com

Antioxidant Mechanisms

The antioxidant potential of flavonoids is a significant area of research.

Specific studies detailing the mechanisms of reactive oxygen species (ROS) scavenging by isolated Aureusidin-4-methyl ether are not prominently featured in the current body of scientific literature. While aurones as a class are known for their antioxidant activities, direct evidence and mechanistic studies on the ROS scavenging capabilities of this particular compound are lacking. mdpi.com

Upregulation of Endogenous Antioxidant Enzymes

While the broader class of aurones, to which Aureusidin-4-methyl ether belongs, is recognized for antioxidant activities, specific studies detailing the upregulation of endogenous antioxidant enzymes directly by Aureusidin-4-methyl ether are limited. However, biochemical analyses of other synthetic aurone derivatives have suggested that their neuroprotective and anti-diabetic effects may be attributed to the upregulation of antioxidant enzymes and the modulation of oxidative pathways. researchgate.net This indicates a potential mechanism for related compounds, though direct evidence for Aureusidin-4-methyl ether is not extensively documented.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of the aurone chemical scaffold is a subject of ongoing research. researchgate.net While general anti-inflammatory properties are associated with this class of compounds, detailed mechanistic studies are often specific to individual derivatives.

Modulation of Inflammatory Pathways (e.g., NF-κB, MAPK)

Detailed investigations into the direct modulatory effects of Aureusidin-4-methyl ether on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are not extensively available in current literature. For context, studies on the parent compound, Aureusidin, have shown it exerts anti-inflammatory effects by blocking the NF-κB signaling pathway. researchgate.net Similarly, research on other aurones like sulfuretin (B1682711) has demonstrated an inhibition of inflammatory responses through the suppression of the NF-κB pathway. chemicalbook.com However, these findings are specific to other molecules within the aurone class and cannot be directly attributed to Aureusidin-4-methyl ether without dedicated research.

Activation of Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Mechanistic studies have demonstrated that Aureusidin, a related aurone, activates the Nrf2/HO-1 signaling pathway. researchgate.net This activation is a key component of its anti-inflammatory and neuroprotective effects. researchgate.netchemicalbook.com At present, specific research confirming the direct activation of the Nrf2/HO-1 pathway by Aureusidin-4-methyl ether has not been identified.

Suppression of Pro-inflammatory Mediators (e.g., NO, TNF-α, PGE2)

The suppression of pro-inflammatory mediators is a hallmark of many anti-inflammatory compounds. Research on the related compound Aureusidin has shown it significantly inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in macrophage cell models. researchgate.net While Aureusidin-4-methyl ether has been identified in plant extracts known for traditional anti-inflammatory uses, specific data quantifying its direct suppressive effect on these particular mediators is not available. ekb.eg

Table 1: Investigated Biological Activities of Related Aurones

| Compound | Activity | Pathway/Mediator Investigated | Finding |

|---|---|---|---|

| Aureusidin | Anti-inflammatory | NF-κB | Significantly inhibited nuclear transfer of NF-κB. researchgate.net |

| Aureusidin | Anti-inflammatory | Nrf2/HO-1 | Increased nuclear translocation of Nrf2 and expression of HO-1. researchgate.net |

| Aureusidin | Anti-inflammatory | Pro-inflammatory Mediators | Inhibited production of NO, TNF-α, and PGE2. researchgate.net |

| Sulfuretin | Anti-inflammatory | NF-κB | Suppresses the NF-κB pathway. chemicalbook.com |

This table presents findings for related compounds to provide context on the general activities of the aurone class, as specific mechanistic data for Aureusidin-4-methyl ether is limited.

Antimicrobial and Antifungal Mechanisms

The aurone class of flavonoids is generally reported to possess antimicrobial and antifungal properties. researchgate.net

Effects on Bacterial Growth and Virulence Factors

Specific studies detailing the mechanisms by which Aureusidin-4-methyl ether affects bacterial growth and virulence factors are not prominent in the available scientific literature. Research on Cyperus conglomeratus, from which Aureusidin-4-methyl ether has been isolated, involved evaluating the isolated compounds for their prebiotic activities—the ability to support the growth of beneficial bacteria like Lacticaseibacillus paracasei and Lacticaseibacillus rhamnosus. researchgate.net This suggests a potential role in modulating gut microbiota, which is distinct from direct antimicrobial action against pathogenic bacteria. While general antibacterial activity has been noted for the broader aurone class, specific data on inhibition zones, minimum inhibitory concentrations (MICs), or effects on virulence factors for Aureusidin-4-methyl ether are not specified. researchgate.netgrafiati.com

Mechanisms Against Fungal Strains

Aureusidin-4-methyl ether belongs to the aurone class of flavonoids, which are recognized for their broad-spectrum biological activities, including antifungal properties. researchgate.netnih.gov While specific mechanistic studies on Aureusidin-4-methyl ether are not extensively detailed in the available literature, the general antifungal actions of aurones have been investigated. Some synthetic aurone compounds have been shown to inhibit the growth of various fungal pathogens, including strains of Candida. nih.gov The proposed mechanisms for related aurone compounds include the disruption of the fungal cell cycle by targeting the organization of the actin cytoskeleton, presenting a novel mode of antifungal action. nih.gov Furthermore, some aurones are thought to interfere with RNA and protein synthesis, a mechanism of action that has been compared to the drug flucytosine. nih.gov These compounds' ability to act as phytoalexins, toxins produced by plants to fight infection, also points to their role in plant defense against fungal rot. grafiati.com

Neuroprotective Mechanisms in Cellular and In Vitro Models

Naturally occurring aurones are acknowledged for their neuroprotective benefits. researchgate.net Research has demonstrated that synthetic aurone derivatives can exhibit promising therapeutic potential against neurodegeneration by modulating inflammatory and oxidative pathways. researchgate.net

Attenuation of Cognitive Impairment in Research Models

In a research model of neurodegeneration induced by streptozotocin (B1681764) (STZ), aurone derivatives, including compounds structurally related to Aureusidin-4-methyl ether, have demonstrated a significant reversal of cognitive impairment. researchgate.net Although specific metrics from behavioral tests are not detailed in the available literature, the findings indicate a notable improvement in cognitive function following treatment. This suggests that these compounds can effectively counteract the deficits in learning and memory associated with neurodegenerative conditions. researchgate.net The therapeutic potential of such compounds is highlighted by their ability to modulate pathways that are central to neuronal health and function.

Impact on Oxidative Stress and Neuroinflammation Markers

The neuroprotective effects of aurone derivatives are closely linked to their ability to combat oxidative stress and neuroinflammation. researchgate.net In STZ-induced neurodegenerative models, these compounds were found to reverse markers of both oxidative stress and neuroinflammation. The mechanism likely involves the downregulation of inflammatory markers and the upregulation of the body's own antioxidant enzymes. researchgate.net While specific quantitative data on marker modulation by Aureusidin-4-methyl ether are not available, the general findings for this class of compounds are summarized in the table below.

Table 1: Observed Effects of Aurone Derivatives in Neurodegeneration Models

| Parameter | Observed Effect | Implied Mechanism |

|---|---|---|

| Cognitive Impairment | Significant Reversal | Attenuation of neurotoxicity and synaptic dysfunction. |

| Oxidative Stress | Significant Reversal | Upregulation of antioxidant enzymes. |

This table summarizes the qualitative findings for aurone derivatives in a streptozotocin (STZ)-induced neurodegenerative model. researchgate.net

Prebiotic Activities and Gut Microbiota Interactions

Aureusidin-4-methyl ether has been evaluated for its prebiotic potential, which is the ability to support the growth and activity of beneficial microorganisms in the gut.

Support of Beneficial Bacterial Growth (e.g., Lacticaseibacillus species)

Research has shown that Aureusidin-4-methyl ether can support the growth and viability of beneficial gut bacteria. mdpi.comresearcher.life Specifically, its prebiotic activity has been assessed using two probiotic species, Lacticaseibacillus paracasei and Lacticaseibacillus rhamnosus. mdpi.com The prebiotic activity score (Pscore) is a measure used to quantify the beneficial effect of a substrate on probiotic bacteria compared to a potentially harmful bacterium like E. coli. A positive Pscore indicates that the compound preferentially promotes the growth of the beneficial probiotic strain. mdpi.com

In these studies, Aureusidin-4-methyl ether demonstrated a marked prebiotic effect, yielding positive Pscore values for both tested Lacticaseibacillus species. mdpi.com This indicates that the compound enhances the growth rate of these beneficial bacteria more effectively than it does for E. coli K12. mdpi.com

Table 2: Prebiotic Activity Score (Pscore) of Aureusidin-4-methyl ether

| Probiotic Strain | Prebiotic Activity Score (Pscore) |

|---|---|

| Lacticaseibacillus rhamnosus | 3.82 ± 0.73 |

Data sourced from Samra et al. (2023). mdpi.com The Pscore indicates the selective growth promotion of the probiotic strain.

Influence on Microbial Enzyme Profiles

The influence of a prebiotic compound on the gut microbiota extends to its metabolic activities, which are driven by microbial enzymes. The gut microbiota is responsible for the initial digestion of complex carbohydrates and the fermentation of indigestible oligosaccharides, leading to the production of beneficial short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate (B1210297). mdpi.com While Aureusidin-4-methyl ether has been shown to inhibit certain host digestive enzymes such as α-amylase and α-glucosidase, its direct impact on the enzymatic profile of the gut microbiota is an area that requires further investigation. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| Aureusidin-4-methyl ether | Aurone (Flavonoid) |

| Aureusidin | Aurone (Flavonoid) |

| 5-methyl aureusidin | Aurone (Flavonoid) |

| Flucytosine | Antifungal Drug |

| α-amylase | Enzyme (Host) |

| α-glucosidase | Enzyme (Host) |

| Butyrate | Short-Chain Fatty Acid |

| Propionate | Short-Chain Fatty Acid |

| Acetate | Short-Chain Fatty Acid |

| β-glucuronidase | Enzyme (Microbial) |

Other Mechanistic Insights (e.g., Antihypercholesterolemic, Antihyperuricemia)

While direct and extensive mechanistic studies on Aureusidin-4-methyl ether for its antihypercholesterolemic and antihyperuricemic effects are not widely available in the current scientific literature, preliminary research and the activities of its parent compound, aureusidin, provide some important insights.

Research has indicated that the parent compound, aureusidin, exhibits noteworthy bioactivities in vitro, including antihypercholesterolemic and antihyperuricemic properties. scilit.comresearchgate.net These activities are significant in the context of metabolic diseases. Hypercholesterolemia, characterized by high levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. Hyperuricemia, the excessive concentration of uric acid in the blood, is the primary cause of gout and is also associated with other health issues like kidney stones and metabolic syndrome. The ability of aureusidin to address these conditions in vitro suggests that its derivatives, such as Aureusidin-4-methyl ether, may hold similar potential, warranting further investigation.

In a study investigating the biological activities of compounds isolated from Cyperus conglomeratus, Aureusidin-4-methyl ether was evaluated for its inhibitory effects on key enzymes related to metabolic diseases, particularly diabetes. scilit.comresearchgate.netresearchgate.net The study measured the percentage of inhibition against α-amylase, α-glucosidase, and glycogen phosphorylase. scilit.comresearchgate.net These enzymes play a crucial role in carbohydrate metabolism and blood glucose regulation.

The detailed findings from this research are presented in the interactive data table below:

| Compound | Enzyme | Concentration | % Inhibition | Reference |

| Aureusidin-4-methyl ether | α-Amylase | Not Specified | Moderate | scilit.comresearchgate.net |

| Aureusidin-4-methyl ether | α-Glucosidase | Not Specified | Moderate | scilit.comresearchgate.net |

| Aureusidin-4-methyl ether | Glycogen Phosphorylase | Not Specified | Moderate | scilit.comresearchgate.net |

| Acarbose (Positive Control) | α-Glucosidase | Not Specified | 97.7 ± 0.54 | researchgate.net |

| Acarbose (Positive Control) | α-Amylase | Not Specified | 97.7 ± 0.88 | researchgate.net |

Note: The exact percentage of inhibition for Aureusidin-4-methyl ether was not specified in the available literature, but was described as moderate.

The inhibition of α-amylase and α-glucosidase is a recognized therapeutic strategy for managing hyperglycemia. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting their action, Aureusidin-4-methyl ether can potentially slow down carbohydrate digestion and absorption, leading to a more gradual increase in postprandial blood glucose levels.

Furthermore, the inhibition of glycogen phosphorylase is another important mechanism. This enzyme is central to glycogenolysis, the process of breaking down stored glycogen into glucose. In conditions like type 2 diabetes, the overactivity of this enzyme can contribute to elevated blood glucose levels. The moderate inhibition of glycogen phosphorylase by Aureusidin-4-methyl ether suggests a potential role in regulating hepatic glucose output. scilit.comresearchgate.net

While these findings are primarily linked to antidiabetic mechanisms, they underscore the potential of Aureusidin-4-methyl ether to modulate metabolic pathways that can also influence lipid and uric acid metabolism. The structural similarity to aureusidin, which has demonstrated antihypercholesterolemic and antihyperuricemic effects, provides a strong rationale for future studies to specifically explore these mechanisms for Aureusidin-4-methyl ether. scilit.comresearchgate.net

Structure Activity Relationship Sar Studies of Aureusidin 4 Methyl Ether and Its Analogs

Identification of Key Pharmacophores and Structural Motifs for Biological Activities

Aurones are structurally defined as (Z)-2-benzylidenebenzofuran-3(2H)-ones. nih.gov Their core structure consists of a benzofuranone bicyclic system linked to a phenyl group (Ring B) via an exocyclic double bond, which is a key differentiator from their flavonoid isomers, the flavones. mdpi.commdpi.com This fundamental framework is considered a "privileged structure" in medicinal chemistry, frequently associated with a wide range of pharmacological activities. rsc.orgnih.gov

Several structural motifs are consistently identified as crucial for the biological activities of aurones:

The Benzofuranone Core: This heterocyclic ring system is the foundational scaffold of all aurones. mdpi.comnih.gov

The Exocyclic Double Bond: The (Z)-configuration of the double bond linking the benzofuranone core to the benzylidene ring is the thermodynamically preferred and more common stereoisomer found in both natural and synthetic aurones. mdpi.com This bond contributes to the planarity of the molecule, which can be important for receptor binding. researchgate.net

The Substitution Pattern of the Benzofuranone Ring (A-Ring): The nature and position of substituents on this ring are critical. Specifically, hydroxyl groups at positions 4 and 6 have been shown to be essential for certain antiviral activities, such as the inhibition of the hepatitis C virus (HCV) RNA polymerase (RdRp). nih.govencyclopedia.pub

The Substitution Pattern of the Benzylidene Ring (B-Ring): The arrangement of functional groups on this pendant phenyl ring significantly modulates activity. For antioxidant properties, the presence of hydroxyl groups, particularly at the 3' and 4' positions, is considered a primary factor in quenching reactive oxygen species (ROS). mdpi.com

Impact of Methylation and Hydroxylation Patterns on Activity Profiles

The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aurone (B1235358) scaffold is a determining factor in the compound's specific biological effects. Comparing Aureusidin-4-methyl ether to its close analogs, such as Aureusidin (B138838) and 5-methyl aureusidin, provides a clear illustration of this principle.

A study investigating the inhibitory potential of these three aurones against enzymes relevant to metabolic diseases found distinct differences in their efficacy. researcher.liferesearchgate.net Aureusidin-4-methyl ether, which possesses a methoxy group at the C4 position, showed notable inhibitory activity against α-glucosidase.

| Compound | Structure | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | Glycogen (B147801) Phosphorylase Inhibition (%) |

|---|---|---|---|---|

| Aureusidin | 4-OH, 6-OH | 41.34 ± 1.12 | 60.21 ± 1.87 | 51.63 ± 1.29 |

| Aureusidin-4-methyl ether | 4-OCH3, 6-OH | 35.21 ± 1.04 | 83.42 ± 2.15 | 62.37 ± 1.93 |

| 5-methyl aureusidin | 4-OH, 5-CH3, 6-OH | 28.76 ± 0.98 | 49.88 ± 1.55 | 43.81 ± 1.17 |

Data sourced from studies on aurones isolated from Cyperus conglomeratus. researcher.liferesearchgate.net Inhibition measured at a concentration of 100 µg/mL.

The data reveals that methylation at the C4 position (Aureusidin-4-methyl ether) significantly enhances α-glucosidase inhibition compared to the dihydroxylated Aureusidin. Conversely, the introduction of a methyl group at the C5 position (5-methyl aureusidin) appears to decrease activity against all three tested enzymes relative to Aureusidin.

This contrasts with other biological activities. For instance, in the inhibition of HCV RdRp, the presence of hydroxyl groups at positions 4 and 6 is crucial, and their replacement with methoxy groups leads to a loss of activity. nih.gov In another context, methoxylated aurone derivatives have demonstrated potent insecticidal activity, where the 3′,4,4′,6 tetramethoxy-aurone was the most effective compound tested. mdpi.com This highlights that the impact of methylation versus hydroxylation is highly dependent on the specific biological target.

Rational Design and Synthetic Exploration of Aurone Derivatives with Enhanced Specificity

The knowledge gained from SAR studies provides a foundation for the rational design and synthesis of new aurone analogs with improved potency and selectivity. benthamscience.com Medicinal chemists employ several strategies to optimize the aurone scaffold. mdpi.combenthamdirect.com

One prominent approach is scaffold hopping , where the central benzofuranone core is replaced with a bioisosteric core to discover compounds with improved features, such as enhanced bioavailability or target engagement. mdpi.com The development of azaaurones, where the endocyclic oxygen is replaced by a nitrogen atom, has led to molecules with promising antimalarial and antiviral properties. mdpi.com

Another strategy involves the targeted synthesis of derivatives with specific substitution patterns predicted to be beneficial. For example, based on the principle that certain substitution patterns can target specific cellular machinery, a series of polymethoxy aurones were designed and synthesized to act as cell cycle inhibitors for cancer therapy. nih.gov In these studies, researchers introduced a 3,4,5-trimethoxyphenyl (TMP) moiety, a known microtubule-targeting pharmacophore, into the aurone structure to create novel compounds that could inhibit tumor cell proliferation by arresting the cell cycle. nih.gov

Synthetic exploration also focuses on creating libraries of diverse aurones for screening. nih.gov This is often achieved through the condensation of substituted benzofuran-3(2H)-ones with various benzaldehydes, allowing for systematic modification of both the A-ring and B-ring to probe for optimal activity. nih.govuniv-lorraine.fr

Computational Modeling for SAR Prediction and Validation

In silico methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for predicting and validating the SAR of aurone derivatives. nih.govnih.gov These computational approaches save time and resources by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

Molecular Docking has been successfully used to provide a rational explanation for the observed biological activities of Aureusidin-4-methyl ether and its analogs. Docking studies of these compounds into the active sites of α-amylase, α-glucosidase, and glycogen phosphorylase revealed stable interactions through hydrogen bonding and hydrophobic contacts, corroborating the in vitro enzyme inhibition data. researchgate.net Similarly, docking studies have helped elucidate the binding modes of aurones with other targets, such as the CDK5/p25 complex, which is relevant to Alzheimer's disease. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for aurone analogues to predict their antimalarial activity. nih.gov These models identified that steric, electrostatic, and hydrogen bond acceptor fields were key determinants of activity, providing a contour map to guide the design of new, more potent inhibitors. nih.gov

Furthermore, network pharmacology combined with molecular docking has been used to predict and then experimentally validate the anticancer mechanisms of polymethoxy aurones, identifying the CyclinB1/CDK1 complex as a primary target. nih.gov These computational tools are indispensable for refining lead compounds and deepening the understanding of the structure-activity relationships of aurones like Aureusidin-4-methyl ether.

Ecological and Biotechnological Significance

Role in Plant Pigmentation and Pollinator Attraction

Aurones, including aureusidin (B138838) and its derivatives like aureusidin-4-methyl ether, are key pigments responsible for the bright yellow coloration of flowers in various ornamental plants such as snapdragon (Antirrhinum majus) and cosmos. nih.govuwec.eduresearchgate.net This vibrant color serves a crucial ecological function by attracting pollinators. rushim.ru The specific patterning of aurone (B1235358) pigmentation within a flower can even act as a nectar guide, directing pollinators like bumblebees to the flower's reproductive parts, thereby facilitating successful pollination. google.com

The biosynthesis of these yellow pigments is a complex process involving several enzymes. A key enzyme, aureusidin synthase, which is a polyphenol oxidase homolog, catalyzes the conversion of chalcones into aurones. nih.govuwec.eduresearchgate.net The expression of the gene encoding aureusidin synthase is specifically observed in the petals of flowers that accumulate aurones. nih.govuwec.edu Research has shown that the presence and activity of this enzyme are directly linked to the yellow coloration of the flowers. nih.govuwec.eduresearchgate.net

The following table summarizes the key components involved in aurone-based flower pigmentation:

| Component | Function | Plant Example(s) |

| Aureusidin | A primary aurone pigment contributing to yellow flower color. nih.govuwec.eduresearchgate.net | Snapdragon, Cosmos nih.govuwec.eduresearchgate.net |

| Aureusidin-4-methyl ether | A derivative of aureusidin, also contributing to yellow pigmentation. researchgate.netmdpi.com | Cyperus conglomeratus mdpi.com |

| Aureusidin synthase | The key enzyme that catalyzes the synthesis of aurones from chalcones. nih.govuwec.eduresearchgate.net | Snapdragon nih.govuwec.eduresearchgate.net |

| Chalcones | Precursor molecules for the biosynthesis of aurones. nih.govuwec.eduresearchgate.net | Snapdragon nih.govuwec.eduresearchgate.net |

| Pollinators | Insects, such as bumblebees, are attracted to the yellow color produced by aurones. google.com | General |

Phytoalexin Function and Plant Defense Mechanisms against Pathogens and Pests

Aureusidin-4-methyl ether and other aurones also play a vital role in plant defense as phytoalexins. google.comnih.gov Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by plants in response to various stresses, including pathogen attack and pest infestation. plantsjournal.comnih.govchiro.org The production of these compounds is a key component of the plant's induced defense system. plantsjournal.comcabidigitallibrary.org

Aurones have demonstrated a range of defensive activities, including antifungal and antibacterial properties. google.comarabjchem.orggoogle.com For instance, aureusidin has shown activity against the bacterium Staphylococcus aureus. Some studies have also pointed to the potential antiviral and antiparasitic activities of aurones. google.com The accumulation of these compounds at the site of infection or stress helps to inhibit the growth and spread of pathogens. plantsjournal.comchiro.org

The defensive role of aurones is part of a broader arsenal (B13267) of plant defense mechanisms that includes the production of other secondary metabolites, the reinforcement of cell walls, and the synthesis of pathogenesis-related proteins. plantsjournal.comchiro.org

Metabolic Engineering and Transgenic Plant Applications (e.g., modifying flower color)

The understanding of the aurone biosynthetic pathway has opened up exciting possibilities in the field of metabolic engineering and the development of transgenic plants with novel traits, particularly modified flower colors. uwec.edupnas.orgnih.gov A primary goal has been to introduce yellow hues into ornamental plants that naturally lack them. pnas.org

Early attempts to create yellow flowers by overexpressing the aureusidin synthase gene alone in transgenic plants were not successful in producing aurones. pnas.orgnih.gov Subsequent research revealed that another enzyme, chalcone (B49325) 4′-O-glucosyltransferase (4′CGT), is essential for aurone biosynthesis in vivo. pnas.orgnih.gov This enzyme is responsible for glucosylation of the chalcone precursor in the cytoplasm. The resulting chalcone 4'-O-glucoside is then transported to the vacuole, where aureusidin synthase converts it into an aurone 6-O-glucoside. pnas.orgnih.gov

Successful metabolic engineering for yellow flower coloration has been achieved by co-expressing both the aureusidin synthase and chalcone 4′-O-glucosyltransferase genes in transgenic plants like Torenia hybrida. pnas.orgnih.gov Furthermore, combining this co-expression with the downregulation of anthocyanin biosynthesis (which produces red and blue pigments) through RNA interference has resulted in the generation of vibrant yellow flowers. pnas.orgnih.gov This approach of producing aureusidin-6-O-glucoside is considered widely applicable to many plant species that produce the precursor chalcone. pnas.org

Beyond flower color, the introduction of the aureusidin biosynthetic pathway into food crops is also being explored. For example, the expression of snapdragon genes for chalcone 4′-O-glucosyltransferase and aureusidin synthase in tobacco and lettuce has been demonstrated. google.com This research highlights the potential to enhance the nutritional or functional properties of foods by introducing the synthesis of these antioxidant compounds. google.com

The table below outlines key research findings in the metabolic engineering of the aureusidin pathway:

| Research Finding | Plant(s) Studied | Key Outcome |

| Co-expression of aureusidin synthase and chalcone 4′-O-glucosyltransferase genes. pnas.orgnih.gov | Torenia hybrida | Accumulation of aureusidin 6-O-glucoside, leading to yellow flowers. pnas.orgnih.gov |

| Co-expression of aureusidin synthase and chalcone 4′-O-glucosyltransferase combined with RNAi-mediated downregulation of anthocyanin biosynthesis. pnas.orgnih.gov | Torenia hybrida | Production of bright yellow flowers. pnas.orgnih.gov |

| Expression of snapdragon chalcone 4′-O-glucosyltransferase and aureusidin synthase genes. google.com | Tobacco, Lettuce | Successful production of aureusidin in non-ornamental plants. google.com |

| Overexpression of aureusidin synthase gene alone. pnas.orgnih.gov | Transgenic flowers | Failure to produce aurones, highlighting the necessity of chalcone 4′-O-glucosyltransferase. pnas.orgnih.gov |

Advanced Analytical Approaches for Research Applications

Quantitative Analysis of Aureusidin-4-methyl ether in Biological and Environmental Matrices

The quantitative analysis of Aureusidin-4-methyl ether, like other flavonoids, in biological (e.g., plasma, tissues) and environmental (e.g., soil, water) samples presents significant challenges due to the complexity of the matrices and the typically low concentrations of the analyte. researchgate.net High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed technique for the quantification of flavonoids. chromatographyonline.commdpi.com For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. nih.govmdpi.comthermofisher.com

The development of a quantitative LC-MS/MS method for Aureusidin-4-methyl ether would involve optimizing chromatographic conditions to achieve good separation from other matrix components. This includes selecting an appropriate column (typically a C18 column for reversed-phase chromatography), and optimizing the mobile phase composition and gradient elution. nih.govnih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.gov This involves selecting a specific precursor ion for Aureusidin-4-methyl ether and one or more characteristic product ions generated through collision-induced dissociation.

The table below illustrates a hypothetical set of parameters for an LC-MS/MS method for the quantitative analysis of Aureusidin-4-methyl ether, based on typical methods for flavonoids.

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for Aureusidin-4-methyl ether |

| Product Ion (Q3) | Specific fragment ions |

| Collision Energy | Optimized for the specific compound |

Method validation would be essential and would include establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Sample preparation is also a critical step, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte. nih.gov

Method Development for Trace Analysis and Metabolite Profiling

Trace Analysis: Detecting and quantifying trace levels of Aureusidin-4-methyl ether in various matrices is crucial for understanding its environmental fate, bioavailability, and potential long-range effects. Method development for trace analysis focuses on maximizing sensitivity and minimizing matrix interference. researchgate.net Techniques such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or LC-MS can be employed for the extraction and concentration of trace amounts of flavonoids from environmental samples. researchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) can provide better resolution and shorter analysis times, which is beneficial for complex samples. chromatographyonline.com